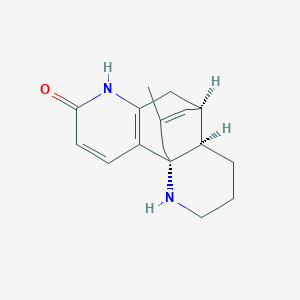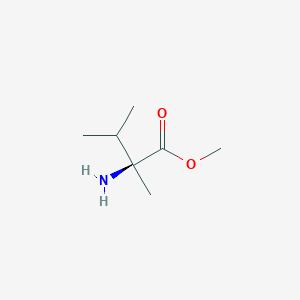
(S)-2-Amino-2,3-dimethylbutanoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-2,3-dimethylbutanoic acid methyl ester, also known as L-Leucine methyl ester, is a non-proteinogenic amino acid derivative. It is commonly used as a building block in the synthesis of peptides and pharmaceuticals.
Mécanisme D'action
(S)-2-Amino-2,3-dimethylbutanoic acid methyl ester is a non-proteinogenic amino acid derivative that can mimic the action of L-leucine. It can activate the mTOR signaling pathway, which is involved in the regulation of protein synthesis and cell growth. (S)-2-Amino-2,3-dimethylbutanoic acid methyl ester can also stimulate the production of insulin, which can regulate glucose metabolism and energy homeostasis.
Effets Biochimiques Et Physiologiques
(S)-2-Amino-2,3-dimethylbutanoic acid methyl ester has been shown to have various biochemical and physiological effects. It can enhance protein synthesis, increase muscle mass, and improve athletic performance. It can also regulate glucose metabolism, reduce insulin resistance, and improve lipid metabolism. In addition, (S)-2-Amino-2,3-dimethylbutanoic acid methyl ester can reduce inflammation and oxidative stress, which are associated with various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(S)-2-Amino-2,3-dimethylbutanoic acid methyl ester has several advantages for lab experiments. It is easy to synthesize, relatively stable, and can be used in a wide range of applications. However, it has some limitations, such as low solubility in water and potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and duration of exposure when using (S)-2-Amino-2,3-dimethylbutanoic acid methyl ester in lab experiments.
Orientations Futures
There are several future directions for the research on (S)-2-Amino-2,3-dimethylbutanoic acid methyl ester. One direction is to explore its potential as a therapeutic agent for various diseases, such as cancer, diabetes, and neurodegenerative disorders. Another direction is to investigate its mechanism of action and its interaction with other signaling pathways. Furthermore, the development of new synthesis methods and the optimization of existing methods can improve the yield and purity of (S)-2-Amino-2,3-dimethylbutanoic acid methyl ester, making it more accessible for scientific research.
Conclusion:
(S)-2-Amino-2,3-dimethylbutanoic acid methyl ester is a non-proteinogenic amino acid derivative that has various applications in scientific research. It can be synthesized using different methods and has been shown to have biochemical and physiological effects. (S)-2-Amino-2,3-dimethylbutanoic acid methyl ester has potential as a therapeutic agent for various diseases and can be used as a building block for peptide synthesis. Further research is needed to explore its mechanism of action and its potential for clinical applications.
Méthodes De Synthèse
(S)-2-Amino-2,3-dimethylbutanoic acid methyl ester can be synthesized using various methods. One of the most common methods is the esterification of L-leucine with methanol in the presence of a catalyst. The resulting product is purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
(S)-2-Amino-2,3-dimethylbutanoic acid methyl ester has been widely used in scientific research as a building block for peptide synthesis. It is also used in the development of pharmaceuticals, especially in the field of cancer research. Recent studies have shown that (S)-2-Amino-2,3-dimethylbutanoic acid methyl ester can inhibit the growth of cancer cells by inducing apoptosis.
Propriétés
Numéro CAS |
107246-36-6 |
|---|---|
Nom du produit |
(S)-2-Amino-2,3-dimethylbutanoic acid methyl ester |
Formule moléculaire |
C7H15NO2 |
Poids moléculaire |
145.2 g/mol |
Nom IUPAC |
methyl (2S)-2-amino-2,3-dimethylbutanoate |
InChI |
InChI=1S/C7H15NO2/c1-5(2)7(3,8)6(9)10-4/h5H,8H2,1-4H3/t7-/m0/s1 |
Clé InChI |
OQQLWOQWKDIFEB-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)[C@@](C)(C(=O)OC)N |
SMILES |
CC(C)C(C)(C(=O)OC)N |
SMILES canonique |
CC(C)C(C)(C(=O)OC)N |
Synonymes |
L-Isovaline, 3-methyl-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



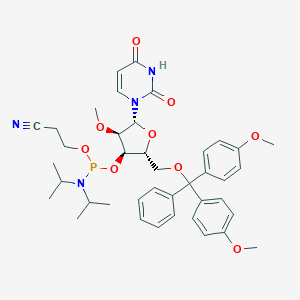
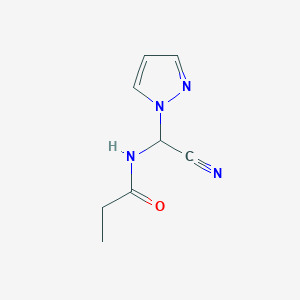
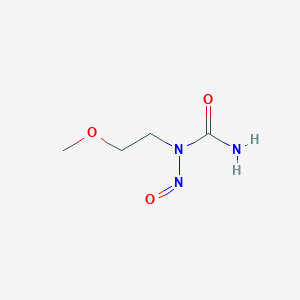
![2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one](/img/structure/B25969.png)
![2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B25972.png)
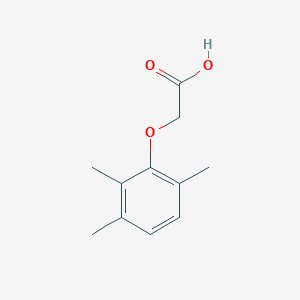
![6-amino-2-[[2-[[2-[[2-[[2-[[15-amino-9-(3-amino-3-oxopropyl)-27,31-bis(2-carboxyethyl)-3,12,18,20,26,32,38-heptamethyl-8,11,14-trioxo-4,17-dithia-7,10,13,22,36-pentaza-39,40-diazanidahexacyclo[19.15.1.12,35.125,28.130,33.019,23]tetraconta-1(37),2(38),19,21,23,25,27,29,31,33,35-undecaene-6-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid;azane;iron(2+)](/img/structure/B25979.png)
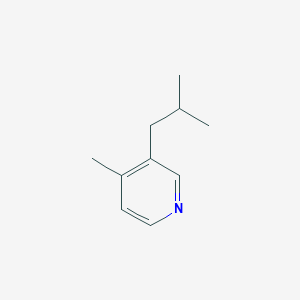
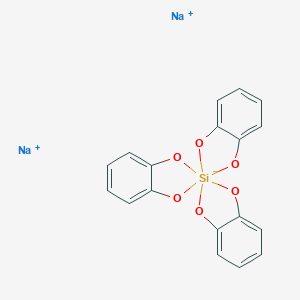
![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B25985.png)
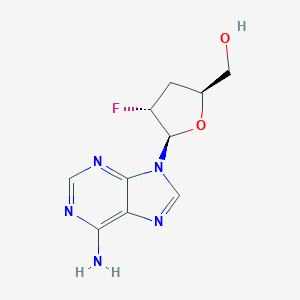
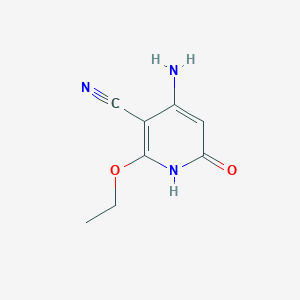
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B25991.png)
